2-Vinylbenzoic acid
Overview
Description
2-Vinylbenzoic acid is an organic compound with the molecular formula C9H8O2 It is a derivative of benzoic acid, where a vinyl group is attached to the benzene ring at the second position
Mechanism of Action
Target of Action
2-Vinylbenzoic acid, a derivative of benzoic acid, primarily targets the aromatic ring of benzene . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring . This stability is crucial as it allows the aromatic ring to be retained during reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of benzene derivatives . The compound plays a crucial role in the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of primary and secondary metabolites .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is a solid at room temperature , which may influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the formation of substituted benzene rings . These rings are key components in a variety of bioactive molecules and have wide applications in the field of polymer chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as it is a solid at room temperature . Additionally, the presence of other reactants and catalysts in the environment can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, like 2-Vinylbenzoic acid, can participate in various biochemical reactions .
Molecular Mechanism
Benzoic acid derivatives are known to participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives should be stored in a cool place, away from strong oxidizing agents and heat .
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylbenzoic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cyclization of this compound and 2-(2-methyl-2-propenyl)-benzoic acid . This method typically requires specific reaction conditions, including the use of palladium catalysts and controlled temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize similar catalytic processes but are optimized for higher yields and efficiency. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Vinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into a carboxyl group, forming benzoic acid derivatives.
Reduction: The vinyl group can be reduced to an ethyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Ethylbenzoic acid.
Substitution: Various substituted benzoic acids, depending on the substituent introduced.
Scientific Research Applications
2-Vinylbenzoic acid has several applications in scientific research:
Biology: While specific biological applications are limited, its derivatives may be explored for potential biological activity.
Industry: It is used in the production of polymers and other materials due to its reactive vinyl group.
Comparison with Similar Compounds
4-Vinylbenzoic acid: Similar structure but with the vinyl group at the fourth position.
2-Allylbenzoic acid: Contains an allyl group instead of a vinyl group.
2-Vinylnaphthalene: A naphthalene derivative with a vinyl group.
Uniqueness: 2-Vinylbenzoic acid is unique due to the position of the vinyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its analogs.
Properties
IUPAC Name |
2-ethenylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDBVJCTLZTSDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184642 | |
Record name | Vinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30551-66-7, 27326-43-8 | |
Record name | Vinylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Vinylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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